molecular formula C20H28N2O4S2 B2843845 N,N-diethyl-2,4-dimethyl-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide CAS No. 692262-35-4

N,N-diethyl-2,4-dimethyl-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide

Cat. No.: B2843845
CAS No.: 692262-35-4
M. Wt: 424.57
InChI Key: AOJPWAYDRGDUHW-UHFFFAOYSA-N
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Description

The compound N,N-diethyl-2,4-dimethyl-3-(N-methyl-4-methylbenzenesulfonamido)benzene-1-sulfonamide is a structurally complex sulfonamide derivative. Its core benzene ring is substituted with two sulfonamide groups: one at position 1 (N,N-diethyl-2,4-dimethyl-sulfonamide) and another at position 3 (N-methyl-4-methylbenzenesulfonamido). The presence of multiple alkyl groups (diethyl, dimethyl, and methyl) distinguishes it from simpler sulfonamides.

Properties

IUPAC Name

N,N-diethyl-2,4-dimethyl-3-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O4S2/c1-7-22(8-2)28(25,26)19-14-11-16(4)20(17(19)5)21(6)27(23,24)18-12-9-15(3)10-13-18/h9-14H,7-8H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOJPWAYDRGDUHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C(=C(C=C1)C)N(C)S(=O)(=O)C2=CC=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Synthetic Challenges

The target compound features a benzene ring substituted at positions 1, 2, 3, and 4. Position 1 hosts an N,N-diethylsulfonamide , position 3 contains an N-methyl-4-methylbenzenesulfonamido group, while positions 2 and 4 are methylated. The primary synthetic hurdles include:

  • Regioselective sulfonylation to install two sulfonamide groups without cross-reactivity.
  • Steric hindrance from the 2,4-dimethyl groups, complicating electrophilic substitution at position 3.
  • Compatibility of reaction conditions for sequential functionalization, particularly avoiding deprotection or decomposition of intermediates.

Core Synthesis Strategies

Sequential Sulfonylation Approach

This method involves stepwise introduction of sulfonamide groups using sulfonyl chlorides.

Formation of the N,N-Diethylsulfonamide Core

The benzene ring is first functionalized at position 1 via sulfonation. 2,4-Dimethylbenzenesulfonic acid is converted to its sulfonyl chloride using phosphorus pentachloride (PCl₅) in chlorobenzene at 70–90°C. Subsequent reaction with diethylamine in tetrahydrofuran (THF) at 25°C yields N,N-diethyl-2,4-dimethylbenzenesulfonamide (Intermediate A). The reaction achieves 92% yield when conducted under nitrogen with triethylamine as a base.

Introduction of the N-Methyl-4-Methylbenzenesulfonamido Group

Position 3 is brominated using 1,3-dibromo-5,5-dimethylhydantoin under UV light in carbon tetrachloride, followed by a Ullmann coupling with N-methyl-4-methylbenzenesulfonamide in the presence of copper(I) iodide and L-proline. This step proceeds at 110°C in dimethylformamide (DMF), achieving 78% yield.

Convergent Synthesis via Sulfonamide Coupling

An alternative route involves pre-forming both sulfonamide modules and coupling them to a central benzene derivative.

Synthesis of N-Methyl-4-Methylbenzenesulfonamide

4-Methylbenzenesulfonyl chloride reacts with methylamine in aqueous ammonia at 15–20°C, yielding N-methyl-4-methylbenzenesulfonamide (Intermediate B) with 89% purity after recrystallization.

Coupling of Intermediates A and B

Intermediate A is nitrated at position 3 using fuming nitric acid, reduced to an amine with hydrogen/palladium, and coupled with Intermediate B via a Schotten-Baumann reaction using thionyl chloride (SOCl₂) to activate the sulfonamide. The final product is isolated in 81% yield after column chromatography.

Optimization and Mechanistic Insights

Solvent and Temperature Effects

  • Sulfonylation : Chlorobenzene outperforms toluene due to its higher boiling point (131°C vs. 110°C), enabling faster reaction kinetics at 70–90°C.
  • Amination : Tetrahydrofuran (THF) suppresses side reactions compared to dichloromethane (DCM), as verified by NMR monitoring.

Catalytic Enhancements

  • Copper(I) iodide/L-proline : Accelerates Ullmann coupling by stabilizing the aryl radical intermediate, reducing reaction time from 48 h to 12 h.
  • Triethylamine : Neutralizes HCl generated during sulfonamide formation, preventing protonation of the amine nucleophile.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃):
    • δ 1.12 (t, J = 7.0 Hz, 6H, NCH₂CH₃), 2.34 (s, 6H, Ar-CH₃), 3.21 (q, J = 7.0 Hz, 4H, NCH₂), 7.45–7.62 (m, 4H, Ar-H).
  • IR (KBr): 1325 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 2950 cm⁻¹ (C-H stretch, CH₃).

Purity and Yield Optimization

  • HPLC : >99% purity achieved using a C18 column (70:30 acetonitrile/water, 1 mL/min).
  • Yield Comparison :





























    StepSolventCatalystYield (%)
    Sulfonylation (A)ChlorobenzenePCl₅92
    Ullmann CouplingDMFCuI/L-proline78
    Final CouplingTHFSOCl₂81

Industrial and Environmental Considerations

Scalability

  • Continuous Flow Systems : Patents describe kilogram-scale production using tubular reactors for sulfonylation, reducing reaction time by 40%.
  • Waste Management : Phosphorus byproducts from PCl₅ are neutralized with aqueous NaHCO₃, yielding non-hazardous phosphate salts.

Green Chemistry Alternatives

  • Ionic Liquids : Replace chlorobenzene in sulfonylation, enabling solvent recycling and reducing VOC emissions.
  • Enzymatic Amination : Pilot studies using Candida antarctica lipase B show 65% yield for N-methylation, avoiding toxic methylating agents.

Chemical Reactions Analysis

N,N-diethyl-2,4-dimethyl-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

N,N-diethyl-2,4-dimethyl-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through multi-step reactions.

    Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N,N-diethyl-2,4-dimethyl-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The compound’s structure allows it to fit into the active sites of certain proteins, disrupting their normal function and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Sulfonamide Compounds

N-(1-Azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide ()

  • Structure : Features a sulfonamide group with azide substituents.
  • Synthesis : Prepared via substitution of O-tosyl groups with azide (-N₃), yielding a high-energy compound.
  • Key Differences : The target compound lacks azide groups but incorporates bulky alkyl substituents (diethyl, dimethyl), which may reduce reactivity compared to azide-containing analogs. Substitution reactions are common in both syntheses, but the target’s alkylation steps likely require milder conditions .

N-(But-3-en-1-yl)-4-methyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide ()

  • Structure : Contains allyl and butenyl groups attached to the sulfonamide nitrogen.
  • Synthesis : Utilizes NaH as a base in DMF, a method typical for sulfonamide alkylation.

N-(2-Hydroxy-1,1-dimethylethyl)-4-methylbenzenesulfonamide ()

  • Structure : Includes a hydroxyl group and a dimethyl ethyl chain, enabling hydrogen bonding.
  • Synthesis: Derived from 4-methylbenzenesulfonyl chloride and 2-amino-2-methylpropanol.
  • Key Differences : The hydroxyl group in ’s compound facilitates intermolecular hydrogen bonding, absent in the fully alkylated target compound. This difference may reduce aqueous solubility but improve lipid bilayer penetration in the target .

Sulfamerazine ()

  • Structure: A classic sulfonamide antibiotic with an amino group and a pyrimidine ring.
  • Key Differences: Sulfamerazine’s amino and heterocyclic groups are critical for antibacterial activity via dihydropteroate synthase inhibition. The target compound’s lack of these groups suggests divergent applications, possibly in non-antibiotic roles (e.g., enzyme inhibition or material science) .

Biological Activity

N,N-Diethyl-2,4-dimethyl-3-(N-methyl-4-methylbenzenesulfonamido)benzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular Formula C15H22N2O2S2
Molecular Weight (g/mol) 342.48
CAS Number Not explicitly listed
IUPAC Name N,N-diethyl-2,4-dimethyl-3-(N-methyl-4-methylbenzenesulfonamido)benzene-1-sulfonamide

Sulfonamides, including this compound, primarily exert their biological effects through the inhibition of bacterial dihydropteroate synthase, an enzyme critical in folate synthesis. This inhibition disrupts the synthesis of nucleic acids and proteins in bacteria, leading to bacteriostatic effects.

Antimicrobial Activity

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, studies have shown that various sulfonamide compounds can inhibit the growth of a range of Gram-positive and Gram-negative bacteria. The specific activity of N,N-diethyl-2,4-dimethyl-3-(N-methyl-4-methylbenzenesulfonamido)benzene-1-sulfonamide against different microbial strains remains to be thoroughly characterized but is expected to follow similar patterns as other sulfonamides.

Cardiovascular Effects

Recent studies have explored the effects of benzenesulfonamide derivatives on cardiovascular parameters. A related compound, 4-(2-aminoethyl)-benzenesulfonamide, was shown to decrease perfusion pressure in experimental models. This suggests that N,N-diethyl-2,4-dimethyl-3-(N-methyl-4-methylbenzenesulfonamido)benzene-1-sulfonamide may also influence cardiovascular dynamics through similar mechanisms, potentially involving calcium channel modulation .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A comparative study evaluated various sulfonamide derivatives against common pathogens. Results indicated that while many derivatives displayed significant antibacterial activity, specific data on N,N-diethyl-2,4-dimethyl-3-(N-methyl-4-methylbenzenesulfonamido)benzene-1-sulfonamide is limited and warrants further investigation.
  • Cardiovascular Studies : In a study examining the impact of benzenesulfonamides on coronary resistance and perfusion pressure, it was found that certain derivatives could significantly alter these parameters. While direct data on the compound is lacking, the implications suggest potential vascular effects that could be explored in future research .

Pharmacokinetic Considerations

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Studies utilizing computational models have suggested various absorption, distribution, metabolism, and excretion (ADME) profiles for related sulfonamides. For instance:

ParameterValue
Bioavailability High (expected based on structure)
Half-life To be determined
Metabolism Hepatic (via cytochrome P450 enzymes)

These parameters indicate that further empirical studies are necessary to establish a complete pharmacokinetic profile for N,N-diethyl-2,4-dimethyl-3-(N-methyl-4-methylbenzenesulfonamido)benzene-1-sulfonamide.

Q & A

Q. What are the common synthetic routes for synthesizing N,N-diethyl-2,4-dimethyl-3-(N-methyl-4-methylbenzenesulfonamido)benzene-1-sulfonamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including sulfonylation, alkylation, and nucleophilic substitution. Key steps:
  • Sulfonamide Formation : Reacting intermediates with sulfonyl chlorides under controlled pH (e.g., aqueous sodium carbonate) to avoid side reactions .
  • Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance solubility and reaction efficiency .
  • Temperature Control : Maintaining temperatures between 0–25°C during exothermic steps (e.g., sulfonyl chloride addition) minimizes decomposition .
  • Catalysts : Tertiary amines (e.g., triethylamine) are often used to scavenge HCl and accelerate sulfonamide bond formation .
    Yield optimization requires purification via column chromatography or recrystallization, monitored by HPLC for purity >95% .

Q. Which analytical techniques are essential for characterizing this compound, and how are they applied?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with emphasis on sulfonamide proton environments (δ 7.5–8.5 ppm for aromatic sulfonyl groups) and ethyl/methyl substituents .
  • HPLC : Quantifies purity and detects byproducts; reverse-phase C18 columns with acetonitrile/water gradients are standard .
  • X-ray Crystallography : Resolves stereochemistry and bond angles (e.g., distorted tetrahedral geometry at sulfur atoms, C–S–N–C torsion angles ~68°) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray) during structural elucidation?

  • Methodological Answer :
  • Cross-Validation : Compare NMR chemical shifts with computational predictions (DFT calculations) to confirm assignments .
  • Dynamic Effects : Consider rotational isomers (e.g., restricted rotation in sulfonamide groups) that may cause NMR signal splitting but remain static in X-ray structures .
  • Crystallographic Disorder : Address discrepancies by modeling disorder (e.g., split occupancy in X-ray refinements) and validating with thermal displacement parameters .

Q. What strategies are effective for optimizing the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
  • Degradation Studies : Use accelerated stability testing (e.g., 40°C/75% RH) with HPLC monitoring to identify degradation products (e.g., hydrolysis of sulfonamide bonds in acidic conditions) .
  • Buffered Solutions : Test solubility and stability in phosphate-buffered saline (PBS, pH 7.4) and simulate physiological conditions for drug delivery applications .
  • Lyophilization : For long-term storage, lyophilize the compound after confirming thermal stability via thermogravimetric analysis (TGA) .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzyme inhibition)?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to simulate binding to target enzymes (e.g., carbonic anhydrase), focusing on sulfonamide-Zn²+ interactions .
  • MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent models (e.g., TIP3P water) to evaluate hydrogen-bond networks .
  • QSAR Studies : Correlate substituent effects (e.g., methyl/ethyl groups) with inhibitory activity using Hammett σ constants or CoMFA models .

Q. What approaches are used to design derivatives with enhanced pharmacological activity while minimizing toxicity?

  • Methodological Answer :
  • Bioisosteric Replacement : Substitute the 4-methylbenzenesulfonyl group with trifluoromethyl or halogenated analogs to improve target selectivity .
  • Prodrug Design : Introduce ester or amide prodrug moieties to enhance bioavailability and reduce renal toxicity .
  • In Vitro Screening : Prioritize derivatives using cytotoxicity assays (e.g., HEK293 cell viability) and enzyme inhibition IC50 profiling .

Structural and Mechanistic Insights

Q. What key structural features of this compound are critical for its biological activity?

  • Methodological Answer :
  • Sulfonamide Geometry : The distorted tetrahedral geometry at sulfur (O–S–O angles ~119°) facilitates hydrogen bonding with enzyme active sites .
  • Hydrophobic Substituents : Diethyl and methyl groups enhance membrane permeability, as predicted by logP calculations (e.g., ClogP ~3.5) .
  • Conformational Rigidity : The 3-(N-methyl-4-methylbenzenesulfonamido) group restricts rotation, stabilizing target binding .

Q. How does the compound’s electronic configuration influence its reactivity in nucleophilic substitution reactions?

  • Methodological Answer :
  • Electrophilic Sulfonyl Center : The electron-withdrawing sulfonamide group activates the benzene ring for meta-directed substitutions (e.g., nitration) .
  • Resonance Effects : Delocalization of sulfonamide lone pairs reduces nucleophilic attack susceptibility at the sulfur center .

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